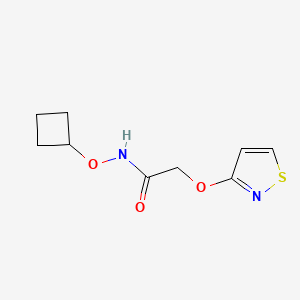
N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide, also known as CTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CTAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 257.33 g/mol.
Mécanisme D'action
The exact mechanism of action of N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide is not yet fully understood. However, studies have suggested that it may act by inhibiting the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide has also been shown to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects:
N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide has been shown to have several biochemical and physiological effects. Studies have demonstrated that it can induce oxidative stress and DNA damage in cancer cells, leading to cell death. N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell wall synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide in lab experiments is its potent anticancer, antibacterial, and antifungal properties. However, N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide. One potential area of research is the development of new analogs of N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide with improved solubility and lower toxicity. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and antimicrobial activity of N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide. Finally, the potential applications of N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide in other areas such as agriculture and environmental science could also be explored.
In conclusion, N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide is a chemical compound that has shown promising potential in various areas of scientific research. Its potent anticancer, antibacterial, and antifungal properties make it a potential candidate for the development of new drugs and antibiotics. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas.
Méthodes De Synthèse
The synthesis of N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide involves the reaction between 2-(1,2-thiazol-3-yloxy)acetic acid and cyclobutanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide.
Applications De Recherche Scientifique
N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide has also been shown to possess potent antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c12-8(10-14-7-2-1-3-7)6-13-9-4-5-15-11-9/h4-5,7H,1-3,6H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIDTJIWKQRKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)ONC(=O)COC2=NSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B7437284.png)
![(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7437289.png)

![(1S,6R)-2-(2,4,5-trifluoro-3-hydroxybenzoyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7437303.png)

![(2S)-N-(2,2-difluoroethyl)-1-[2-(4-hydroxy-2-methylphenyl)acetyl]piperidine-2-carboxamide](/img/structure/B7437315.png)
![2-methyl-2-phenoxy-1-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7437323.png)
![4-chloro-N-[2,2-dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]cyclohexane-1-carboxamide](/img/structure/B7437324.png)

![2,4,5-trifluoro-3-hydroxy-N-[(5-methoxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]-N-methylbenzamide](/img/structure/B7437339.png)
![1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7437352.png)
![N-[4-(5-cyanopyridin-2-yl)oxycyclohexyl]-2-hydroxy-3,3-dimethylpentanamide](/img/structure/B7437372.png)